(1S,3S)-1,3-Dimethylcyclopentane
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Overview
Description
1,3-Trans-Dimethylcyclopentane is an organic compound with the molecular formula C₇H₁₄ . It is a stereoisomer of dimethylcyclopentane, where the two methyl groups are positioned on opposite sides of the cyclopentane ring. This compound is part of the cycloalkane family and is known for its unique structural properties and chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Trans-Dimethylcyclopentane can be synthesized through various methods, including:
Hydrogenation of 1,3-Dimethylcyclopentene: This involves the catalytic hydrogenation of 1,3-dimethylcyclopentene using a palladium or platinum catalyst under high pressure and temperature conditions.
Grignard Reaction: Another method involves the reaction of cyclopentanone with methylmagnesium bromide, followed by dehydration and hydrogenation to yield 1,3-trans-dimethylcyclopentane.
Industrial Production Methods
Industrial production of 1,3-trans-dimethylcyclopentane typically involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Trans-Dimethylcyclopentane undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the compound using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Chlorine (Cl₂), bromine (Br₂) under UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Halogenated cyclopentanes
Scientific Research Applications
1,3-Trans-Dimethylcyclopentane has several applications in scientific research:
Chemistry: It is used as a model compound to study stereoisomerism and reaction mechanisms in organic chemistry.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-trans-dimethylcyclopentane involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,3-Trans-Dimethylcyclopentane can be compared with other similar compounds, such as:
1,3-Cis-Dimethylcyclopentane: The cis isomer has both methyl groups on the same side of the cyclopentane ring, leading to different physical and chemical properties.
1,2-Dimethylcyclopentane: This compound has the methyl groups on adjacent carbon atoms, resulting in distinct stereochemistry and reactivity.
Uniqueness
1,3-Trans-Dimethylcyclopentane is unique due to its trans configuration, which imparts specific stereochemical properties and influences its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C7H14 |
---|---|
Molecular Weight |
98.19 g/mol |
IUPAC Name |
(1S,3S)-1,3-dimethylcyclopentane |
InChI |
InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
XAZKFISIRYLAEE-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C1)C |
Canonical SMILES |
CC1CCC(C1)C |
Origin of Product |
United States |
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